3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes a diphenylacetyl group, an amino group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include diphenylacetic acid, propoxybenzene, and various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diphenylacetyl derivatives and propoxyphenyl derivatives, such as:
- 3-[(Diphenylacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- 3-[(Diphenylacetyl)amino]-3-(4-methoxyphenyl)propanoic acid .
Uniqueness
What sets 3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H27NO4/c1-2-17-31-22-15-13-19(14-16-22)23(18-24(28)29)27-26(30)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,25H,2,17-18H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
WQBRCBDDAXIWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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